Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled organic compounds. The official IUPAC name for this substance is bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, which precisely describes both the substitution pattern and isotopic labeling scheme. This nomenclature system explicitly identifies the deuterium incorporation sites at positions 3, 4, 5, and 6 of the benzene ring, distinguishing it from other possible deuterated variants of the parent compound.

The Chemical Abstracts Service has assigned the registry number 1398066-12-0 to this specific deuterated isotopologue, differentiating it from the unlabeled bis(2-ethoxyethyl) phthalate which bears the registry number 605-54-9. This systematic classification enables unambiguous identification within chemical databases and regulatory frameworks. The compound belongs to the broader class of phthalic acid diesters, specifically categorized as an ethoxyethyl-substituted phthalate with tetradeuterium labeling in the aromatic ring system.

Alternative nomenclature systems recognize this compound as phthalic acid, bis-2-ethoxyethyl ester D4, emphasizing the deuterium substitution pattern. The systematic classification also places this material within the broader category of stable isotope-labeled analytical standards, reflecting its primary application in analytical chemistry protocols. The deuterium labeling pattern specifically targets the aromatic protons, creating a distinct mass spectral signature that facilitates its use as an internal standard in quantitative analytical methods.

Structure

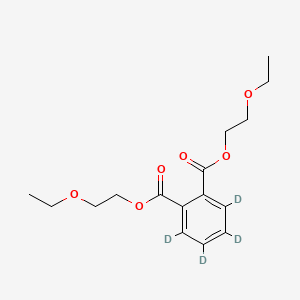

2D Structure

Properties

IUPAC Name |

bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKYMNRQXYPJHL-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCC)C(=O)OCCOCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334580 | |

| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398066-12-0 | |

| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

$$

\text{Phthalic Anhydride} + 2 \text{Deuterated 2-Ethoxyethanol} \xrightarrow[\text{Catalyst}]{\text{Reflux}} \text{Bis(2-ethoxyethyl) phthalate-3,4,5,6-d4}

$$

Key Elements:

-

- Phthalic anhydride (CAS: 85-44-9)

- Deuterated 2-ethoxyethanol (CAS: specific to deuterated compound)

- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate esterification

-

- Reflux temperature (~150°C)

- Use of Dean-Stark apparatus to continuously remove water and drive the reaction to completion

- Reaction time varies from 4 to 8 hours depending on scale and catalyst efficiency

Research Findings:

- Esterification under reflux with Dean-Stark apparatus enhances yield and purity.

- The process is optimized by controlling temperature and molar ratios, typically using an excess of alcohol to shift equilibrium toward ester formation.

Transesterification Using Deuterated Alcohols

An alternative route involves transesterification, where pre-formed diesters are exchanged with deuterated alcohols under catalytic conditions, often in the presence of acid or base catalysts.

Reaction Scheme:

$$

\text{Diester (non-deuterated)} + \text{Deuterated 2-ethoxyethanol} \xrightarrow[\text{Catalyst}]{\text{Reflux}} \text{Deuterated bis(2-ethoxyethyl) phthalate}

$$

Advantages:

- Allows precise incorporation of deuterium at targeted positions.

- Can be performed at lower temperatures (around 100°C) with high selectivity.

Research Findings:

- Catalysts such as zinc acetate or titanium-based compounds improve transesterification efficiency.

- Reaction times are typically shorter, around 2-4 hours.

Direct Synthesis via Condensation of Phthalic Acid Derivatives with Deuterated Alcohols

In some research settings, direct condensation of phthalic acid derivatives with deuterated alcohols is employed, especially when high isotopic purity is required.

Reaction Scheme:

$$

\text{Phthalic acid or its derivatives} + \text{Deuterated 2-ethoxyethanol} \xrightarrow{\text{Heat, Catalyst}} \text{this compound}

$$

Conditions:

- Elevated temperatures (~180°C)

- Catalysts such as p-toluenesulfonic acid

- Removal of water to favor ester formation

Research Findings:

- This method provides high purity but requires rigorous control of reaction conditions.

- Suitable for laboratory-scale synthesis of isotopically labeled compounds.

Research Findings and Notes

Purity and Isotopic Incorporation: The choice of method influences the isotopic purity. Esterification with deuterated alcohols typically yields high isotopic incorporation (>98%) when performed under controlled conditions.

Yield Optimization: Excess deuterated alcohol and removal of water during esterification are critical for maximizing yield.

Environmental and Safety Considerations: Use of appropriate catalysts and solvents, along with proper handling of reagents, reduces environmental impact and improves safety.

Analytical Validation: Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards confirms the successful synthesis and isotopic enrichment of the compound.

Chemical Reactions Analysis

Types of Reactions

BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield phthalic acid and 2-ethoxyethanol.

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Hydrolysis: Phthalic acid and 2-ethoxyethanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalic acid esters.

Scientific Research Applications

Environmental Analysis

Trace Analysis of Phthalates

DEHP-3,4,5,6-D4 serves as an analytical standard in environmental studies to quantify the presence of phthalates in various matrices. Its deuterated nature enhances the sensitivity and accuracy of detection methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .

Biodegradation Studies

The compound is utilized to study the degradation pathways of phthalates in environmental samples. By tracing the isotopic signature of DEHP-3,4,5,6-D4 during biodegradation experiments, researchers can gain insights into both biotic and abiotic degradation mechanisms .

Food Safety Testing

Food Contamination Analysis

DEHP-3,4,5,6-D4 is employed as a reference standard in food safety laboratories to detect and quantify phthalate contamination in food products. Its use ensures compliance with regulatory standards concerning harmful substances in consumables .

Biological Research

Adipogenesis Studies

Recent studies have highlighted the role of DEHP in adipogenesis (the formation of fat cells). DEHP-3,4,5,6-D4 is used in cell culture models to investigate how environmentally relevant doses influence adipocyte differentiation and proliferation. This research is crucial for understanding obesity-related mechanisms linked to environmental chemicals .

Toxicological Assessments

The compound is also significant in toxicological studies where it helps assess the potential health risks associated with phthalate exposure. By utilizing a labeled version like DEHP-3,4,5,6-D4, researchers can track metabolic pathways and evaluate toxicokinetics more effectively .

Case Study 1: Environmental Impact Assessment

In a study assessing the impact of plasticizers on aquatic ecosystems, researchers utilized DEHP-3,4,5,6-D4 to monitor its degradation in sediment samples. The isotopic analysis revealed significant insights into the persistence and breakdown products of phthalates in natural waters .

Case Study 2: Food Safety Compliance

A food safety laboratory employed DEHP-3,4,5,6-D4 as a standard to analyze samples from various food sources. The study confirmed that certain processed foods contained levels of phthalates exceeding safety thresholds set by regulatory bodies .

Mechanism of Action

The mechanism of action of phthalic acid, bis-2-ethoxyethyl ester D4 is primarily related to its role as a tracer in analytical applications. The deuterium atoms in the compound make it distinguishable from non-labeled compounds, allowing researchers to track its behavior and interactions in various systems. This helps in understanding the metabolic pathways and environmental impact of phthalates .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C24H34D4O4

- Molecular Weight : 394.58 g/mol

- Density : 0.996 g/mL at 25°C

- Boiling Point : 231°C at 5 mmHg

- Melting Point : -50°C

- Appearance : Colorless to pale-yellow viscous liquid .

The following table compares BIS(2-ETHYLHEXYL) PHTHALATE-3,4,5,6-D4 with structurally related phthalate esters and deuterated analogs:

Structural and Functional Differences:

Deuterated vs. Non-Deuterated Phthalates: The deuterated versions (e.g., BIS(2-ETHYLHEXYL) PHTHALATE-3,4,5,6-D4) exhibit nearly identical chemical reactivity to their non-deuterated counterparts but are distinguished by their isotopic labeling. This makes them invaluable in mass spectrometry for avoiding interference from endogenous compounds . DEHP (non-deuterated) is prioritized in regulatory restrictions due to its reproductive toxicity, whereas deuterated analogs are primarily used in research and analytical settings .

Branching and Alkyl Chain Length: DEHP and its deuterated analog feature branched 2-ethylhexyl chains, which enhance plasticizing efficiency but increase persistence in biological systems. In contrast, di-isobutyl phthalate-D4 has shorter branched chains, leading to faster metabolic clearance .

Regulatory and Safety Profiles: DEHP is restricted under REACH (EU) and listed as a Substance of Very High Concern (SVHC) due to its endocrine-disrupting properties. Di-isobutyl phthalate (DIBP) and its deuterated analog are increasingly regulated as alternatives to DEHP, though they share similar toxicity concerns .

Biological Activity

Bis(2-ethoxyethyl) phthalate-3,4,5,6-D4 is a deuterated derivative of bis(2-ethoxyethyl) phthalate (DEEP), a compound widely used as a plasticizer in various industrial applications. This article focuses on the biological activity of this compound, exploring its antimicrobial properties, toxicity, metabolic pathways, and potential health effects based on diverse research findings.

This compound has the molecular formula and is characterized by the presence of deuterium isotopes at specific positions on the phthalate structure. This modification can influence its biological behavior and metabolic pathways compared to its non-deuterated counterparts.

2. Biological Activity Overview

Antimicrobial Properties:

Research indicates that bis(2-ethoxyethyl) phthalate exhibits significant antimicrobial activity. In studies involving various pathogens:

- Minimum Inhibitory Concentration (MIC): The MIC for DEHP against Escherichia coli, Staphylococcus aureus, and other Gram-positive bacteria was found to be approximately 32 mg/ml .

- Larvicidal Activity: The compound demonstrated high larvicidal efficacy against Culex quinquefasciatus larvae, achieving 100% mortality at a concentration of 250 ppm within 72 hours .

Acetylcholinesterase Inhibition:

The compound's potential as an acetylcholinesterase inhibitor was also noted. The inhibition percentages at varying concentrations (50 to 250 ppm) were recorded as follows:

| Concentration (ppm) | Acetylcholinesterase Inhibition (%) |

|---|---|

| 50 | 29.00 |

| 100 | 40.33 |

| 150 | 53.00 |

| 200 | 64.00 |

| 250 | 75.33 |

This inhibition suggests a neurotoxic potential that warrants further investigation into its environmental and health implications.

3. Toxicity and Metabolism

Toxicological Profile:

The toxicological effects of bis(2-ethoxyethyl) phthalate have been studied extensively. Key findings include:

- Reproductive Toxicity: Exposure to DEHP is associated with reproductive effects such as reduced sperm count and changes in testicular morphology in animal models .

- Metabolic Pathways: Metabolites of DEHP are primarily excreted through urine and feces. Studies using High Performance Liquid Chromatography (HPLC) have identified several metabolites including mono(2-ethylhexyl) phthalate and phthalic acid in urine samples from patients undergoing various medical treatments .

4. Case Studies

Epidemiological Studies:

Several epidemiological studies have linked DEHP exposure to adverse health outcomes:

- A study assessing the impact of DEHP on body weight metrics indicated significant associations between exposure levels and changes in body mass index among different age groups .

- Another investigation highlighted the effects of DEHP on thyroid hormone levels, suggesting potential endocrine-disrupting properties that could affect metabolic processes .

5. Environmental Impact

The environmental implications of bis(2-ethoxyethyl) phthalate are significant due to its widespread use and persistence in ecosystems:

- Aquatic Toxicity: Research has shown that DEHP can lead to developmental and reproductive toxicity in aquatic organisms, including fish species, indicating potential risks for biodiversity .

- Sediment Quality: Assessments of sediment quality have revealed that DEHP can affect the chemical balance in aquatic environments, leading to long-term ecological consequences .

Q & A

Basic: What are the primary applications of BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 in analytical research?

Answer:

This deuterated compound is primarily used as an internal standard in mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying non-deuterated phthalates in environmental or biological samples. Its isotopic labeling (D4 at the 3,4,5,6 positions) minimizes matrix interference and enables precise calibration via isotope dilution . Key applications include:

- Environmental monitoring : Tracking phthalate contamination in water or soil.

- Toxicokinetic studies : Measuring metabolite formation and clearance rates.

- Quality control : Validating extraction efficiency and instrument performance.

Basic: How should researchers verify the isotopic purity of this compound?

Answer:

Isotopic purity (typically ≥98 atom % D) must be confirmed using:

- High-resolution mass spectrometry (HRMS) : To detect residual non-deuterated peaks (e.g., m/z shifts of +4 Da).

- Nuclear magnetic resonance (NMR) : ¹H NMR should show absence of proton signals at the 3,4,5,6 positions .

- Supplier documentation : Cross-check batch-specific certificates of analysis for isotopic enrichment data.

Advanced: How do deuterium substitutions affect the chromatographic behavior of this compound compared to its non-deuterated analog?

Answer:

Deuterium labeling introduces minor retention time shifts (0.1–0.3 minutes) in reversed-phase LC due to increased molecular mass and altered hydrophobicity. Researchers must:

- Optimize chromatographic conditions : Adjust gradient elution to resolve deuterated and non-deuterated peaks.

- Validate co-elution risks : Ensure the D4 standard does not overlap with matrix-derived interferents .

- Account for isotopic effects : Use deuterated analogs with identical functional groups to minimize partitioning differences .

Advanced: What experimental design considerations are critical when using this compound in longitudinal toxicology studies?

Answer:

- Stability under biological conditions : Assess degradation in plasma or liver microsomes via incubation assays (e.g., 37°C, pH 7.4).

- Cross-contamination control : Store deuterated and non-deuterated standards separately; use dedicated pipettes and vials.

- Data normalization : Apply correction factors for potential isotopic drift over long-term storage .

Basic: What protocols ensure the integrity of this compound during storage and handling?

Answer:

- Storage : Keep at –20°C in amber glass vials to prevent photodegradation and volatilization.

- Handling : Use inert gloves (nitrile) and work under a fume hood to avoid isotopic exchange from moisture or skin contact .

- Container compatibility : Avoid plasticware (e.g., PVC) that may leach interfering phthalates .

Advanced: How can researchers resolve discrepancies in recovery rates when extracting this compound from complex matrices?

Answer:

- Matrix-matched calibration : Prepare standards in the same matrix (e.g., serum, soil) to account for ion suppression/enhancement.

- Surrogate standards : Use a second deuterated phthalate (e.g., D4-DMP) to monitor extraction efficiency.

- Solid-phase extraction (SPE) optimization : Test sorbents (C18, HLB) and elution solvents (acetonitrile:ethyl acetate) to maximize recovery .

Basic: What spectroscopic techniques confirm the structural integrity of synthesized this compound?

Answer:

- FT-IR spectroscopy : Validate ester carbonyl peaks (~1720 cm⁻¹) and absence of hydroxyl groups.

- ¹³C NMR : Confirm deuterium incorporation at aromatic positions (absence of C-3,4,5,6 signals).

- Isotope ratio MS : Quantify D/H ratios to ensure ≥98% isotopic enrichment .

Advanced: What are the implications of trace impurities in this compound for ultra-trace analysis?

Answer:

Impurities (e.g., non-deuterated phthalates) can cause false positives or overestimation of target analytes. Mitigation strategies include:

- Purification : Use preparative HPLC or recrystallization.

- Blank corrections : Run solvent-only samples to identify impurity sources.

- Supplier qualification : Select vendors with ISO-certified synthesis protocols .

Basic: How does the solubility profile of this compound influence its use in cell culture studies?

Answer:

The compound is lipophilic (log P ~7.5) and requires solubilization in carriers like DMSO or ethanol (<0.1% v/v). Researchers must:

- Validate solvent biocompatibility : Test for cytotoxicity in control assays.

- Ensure homogeneity : Sonicate or vortex mixtures to prevent aggregation .

Advanced: What mechanistic insights can be gained from using deuterated phthalates in metabolic pathway analysis?

Answer:

- Enzyme kinetics : Deuterium isotope effects (e.g., kH/kD) reveal rate-limiting steps in hydrolysis or oxidation.

- Metabolite tracking : Use LC-MS to distinguish endogenous vs. exogenous phthalate derivatives.

- Oxidative stress assays : Compare ROS generation between deuterated and non-deuterated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.